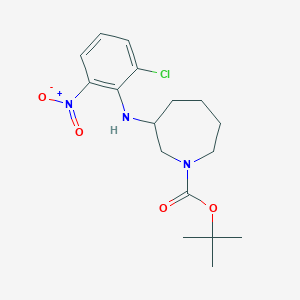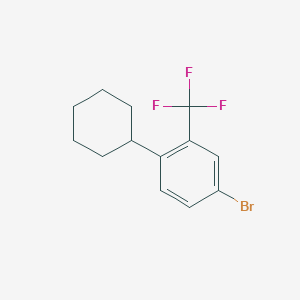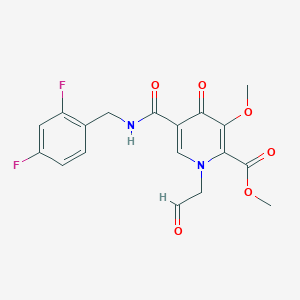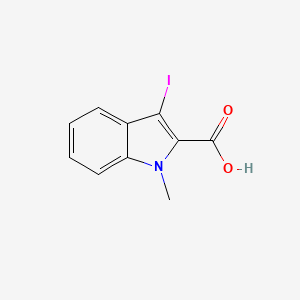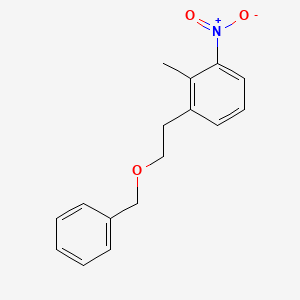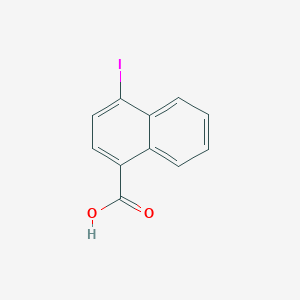![molecular formula C20H21NO3S B11831430 (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a 3-azabicyclo[4.1.0]heptane core, which is a bicyclic system containing nitrogen, and is substituted with a 4-methylbenzenesulfonyl group and a phenyl group.
准备方法
The synthesis of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: The 4-methylbenzenesulfonyl group can be introduced via a sulfonylation reaction using reagents such as 4-methylbenzenesulfonyl chloride.
Addition of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the carbaldehyde group: This can be achieved through an oxidation reaction using reagents such as PCC (pyridinium chlorochromate).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反应分析
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The sulfonyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, forming new bonds at the reactive sites.
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
科学研究应用
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of (1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can be compared with similar compounds such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine: This compound has similar sulfonyl and phenyl groups.
The uniqueness of this compound lies in its specific bicyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C20H21NO3S |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
(1S,6R,7S)-3-(4-methylphenyl)sulfonyl-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C20H21NO3S/c1-15-7-9-17(10-8-15)25(23,24)21-12-11-18-19(20(18,13-21)14-22)16-5-3-2-4-6-16/h2-10,14,18-19H,11-13H2,1H3/t18-,19-,20+/m1/s1 |
InChI 键 |
GLYATEWEQVMFEZ-AQNXPRMDSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@H]([C@@]3(C2)C=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C3(C2)C=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


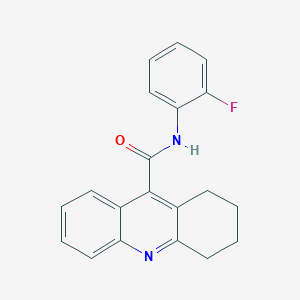



![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)
